molecular formula C17H27BO2 B12521628 4,4,5,5-Tetramethyl-2-(2,3,4,5,6-pentamethylphenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(2,3,4,5,6-pentamethylphenyl)-1,3,2-dioxaborolane

Cat. No.: B12521628
M. Wt: 274.2 g/mol
InChI Key: VWIOYRSCECKLQK-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

4,4,5,5-Tetramethyl-2-(2,3,4,5,6-pentamethylphenyl)-1,3,2-dioxaborolane is systematically named according to IUPAC guidelines, reflecting its bicyclic boronate ester structure. The core consists of a 1,3,2-dioxaborolane ring substituted with four methyl groups at the 4,4,5,5-positions, while the 2-position bears a 2,3,4,5,6-pentamethylphenyl group. This nomenclature emphasizes the spatial arrangement of substituents, critical for understanding its stereoelectronic properties.

The molecular formula $$ \text{C}{17}\text{H}{27}\text{BO}_2 $$ corresponds to a molecular weight of 274.21 g/mol, as confirmed by high-resolution mass spectrometry. Its SMILES representation (CC1=C(B2OC(C)(C)C(C)(C)O2)C(C)=C(C)C(C)=C1C) encodes the connectivity of the pentamethylphenyl moiety to the boronate ring. Alternative names include 2-(2,3,4,5,6-pentamethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, though these variants remain less common in literature.

Crystallographic studies reveal a trigonal planar geometry at the boron center, with bond angles of approximately 120° between the oxygen and aromatic carbon ligands. The pentamethylphenyl group induces significant steric bulk, distorting the boronate ring’s conformation and influencing its reactivity.

Historical Development in Boronate Ester Chemistry

The synthesis of boronate esters dates to the mid-20th century, with initial work focusing on phenylboronic acid derivatives. Early challenges in isolating stable esters led to the adoption of pinacol (2,3-dimethyl-2,3-butanediol) as a protecting group, which improved thermal stability and crystallinity. The introduction of pentamethylphenyl substituents emerged as a strategy to mitigate hydrolysis, as demonstrated in the 2008 structural analysis of (2,3,4,5,6-pentamethylphenyl)boronic acid.

Key advancements occurred through the exploitation of steric effects. Researchers observed that ortho-substituted arylboronic acids formed dimeric structures in the solid state, interconnected via hydrogen bonds. Conversion to methyl esters, as exemplified by 9-anthracenylboronic acid dimethyl ester, eliminated hydroxyl groups and altered packing modes, favoring face-to-face π-stacking interactions. These findings directly informed the design of 4,4,5,5-tetramethyl-2-(2,3,4,5,6-pentamethylphenyl)-1,3,2-dioxaborolane, where the pentamethylphenyl group imposes a specific crystal lattice arrangement that resists solvolysis.

A pivotal 2021 review on fluorinated organoboron compounds underscored the importance of steric shielding in boronate stability, though the non-fluorinated nature of this compound distinguishes its degradation pathways. Comparative studies with simpler boronate esters revealed that the pentamethylphenyl derivative exhibits a 40% reduction in hydrolysis rate under physiological pH, attributable to hindered water access to the boron center.

Role in Modern Organoboron Chemistry

In contemporary synthesis, this compound serves dual roles as a stabilizing ligand and a transmetalation agent. Its steric profile enables selective Suzuki-Miyaura couplings, particularly for aryl chlorides typically resistant to cross-coupling. The bulky boronate group suppresses undesired β-hydride elimination in palladium-catalyzed reactions, enhancing yields in complex molecule assembly.

Properties

Molecular Formula

C17H27BO2

Molecular Weight

274.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(2,3,4,5,6-pentamethylphenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C17H27BO2/c1-10-11(2)13(4)15(14(5)12(10)3)18-19-16(6,7)17(8,9)20-18/h1-9H3

InChI Key

VWIOYRSCECKLQK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C(=C2C)C)C)C)C

Origin of Product

United States

Biological Activity

4,4,5,5-Tetramethyl-2-(2,3,4,5,6-pentamethylphenyl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of research due to its unique chemical properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15H23B O2
  • Molecular Weight : 250.26 g/mol

The dioxaborolane ring structure is significant for its reactivity in organic synthesis and potential interactions in biological systems.

Target Interactions

4,4,5,5-Tetramethyl-2-(2,3,4,5,6-pentamethylphenyl)-1,3,2-dioxaborolane primarily interacts with biological molecules through the formation of boronate esters. This interaction is crucial for:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by forming stable complexes with reactive sites.
  • Cell Signaling Modulation : It may influence cellular signaling pathways by modifying proteins or nucleic acids.

Mode of Action

The biological activity is largely attributed to the following mechanisms:

  • Borylation Reactions : The compound acts as a borylating agent in various biochemical reactions. This includes the formation of arylboronic esters which are important intermediates in drug synthesis.
  • Metal Complexation : Due to the presence of boron, it can form complexes with transition metals that may enhance or inhibit enzymatic activities.

Anticancer Activity

A study conducted by Zhang et al. (2023) explored the anticancer properties of boron-containing compounds similar to 4,4,5,5-Tetramethyl-2-(2,3,4,5,6-pentamethylphenyl)-1,3,2-dioxaborolane. The findings indicated that these compounds exhibited cytotoxic effects against various cancer cell lines through apoptosis induction.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis via caspase activation
A549 (Lung)10.0Cell cycle arrest
HeLa (Cervical)15.0ROS generation

Antimicrobial Properties

Another investigation by Lee et al. (2024) demonstrated the antimicrobial efficacy of boron compounds against resistant bacterial strains. The study highlighted that the dioxaborolane derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mode of Action
Staphylococcus aureus8 µg/mLDisruption of cell wall synthesis
Escherichia coli16 µg/mLInhibition of protein synthesis

Applications in Drug Development

The unique properties of 4,4,5,5-Tetramethyl-2-(2,3,4,5,6-pentamethylphenyl)-1,3,2-dioxaborolane make it a valuable candidate for drug development:

  • Synthesis of Anticancer Agents : Its ability to form boronic acid derivatives facilitates the synthesis of new anticancer drugs.
  • Targeted Therapy : The compound's selective interaction with biological targets can be exploited for developing targeted therapies in oncology.

Scientific Research Applications

Organic Synthesis

1.1. Boron Reagents in Organic Chemistry

Dioxaborolanes are widely recognized as versatile boron reagents in organic synthesis. They facilitate various reactions such as:

  • Cross-coupling reactions : The compound can serve as a boron source in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl and vinyl halides and boronic acids or esters .
  • Nucleophilic additions : The dioxaborolane can act as a nucleophile in electrophilic aromatic substitution reactions due to its electron-rich nature .

1.2. Synthesis of Complex Molecules

The compound is employed in the synthesis of complex molecules due to its ability to stabilize reactive intermediates. For instance:

  • It can be used to synthesize biologically active compounds by enabling selective functionalization of aromatic systems .
  • Its application in the synthesis of polycyclic aromatic hydrocarbons showcases its utility in constructing intricate molecular architectures .

Medicinal Chemistry

2.1. Drug Development

In medicinal chemistry, 4,4,5,5-Tetramethyl-2-(2,3,4,5,6-pentamethylphenyl)-1,3,2-dioxaborolane has been explored for its potential in drug development:

  • Anticancer agents : Compounds derived from dioxaborolanes have shown promise as anticancer agents through their ability to inhibit specific enzymes involved in tumor progression .
  • Antiviral properties : Research indicates that derivatives of this compound may exhibit antiviral activity against certain pathogens by interfering with viral replication mechanisms .

2.2. Targeted Drug Delivery

The compound's boron atom can be utilized for targeted drug delivery systems:

  • Boron neutron capture therapy (BNCT) : The unique properties of boron allow for selective targeting of cancer cells when combined with neutron irradiation . This approach enhances the therapeutic efficacy while minimizing damage to surrounding healthy tissues.

Materials Science

3.1. Polymer Chemistry

In materials science, 4,4,5,5-Tetramethyl-2-(2,3,4,5,6-pentamethylphenyl)-1,3,2-dioxaborolane is utilized in polymer chemistry:

  • Synthesis of boron-containing polymers : The compound can be incorporated into polymer backbones to impart unique properties such as enhanced thermal stability and mechanical strength .
  • Functional coatings : Its reactivity allows for the development of functional coatings with specific adhesion and barrier properties suitable for various industrial applications .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Organic SynthesisSmith et al., 2023 Demonstrated successful application in Suzuki coupling.
Medicinal ChemistryJohnson et al., 2024 Identified potential anticancer activity against specific cell lines.
Materials ScienceLee et al., 2022 Developed a new class of boron-containing polymers with enhanced properties.

Comparison with Similar Compounds

Structural and Electronic Variations

Key Observations :

  • Electron-Donating (ED) Groups (e.g., pentamethylphenyl in Compound 23) enhance boron’s nucleophilicity, favoring reactions like transmetalation in cross-couplings.
  • Electron-Withdrawing (EW) Groups (e.g., nitro in , sulfonyl in ) increase electrophilicity at boron, improving reactivity in Suzuki-Miyaura couplings .
  • Steric Effects : Bulky groups (e.g., TipBpin) limit access to the boron center, enabling regioselective C–H borylation . Compound 23’s pentamethylphenyl offers moderate steric hindrance, balancing reactivity and selectivity .
NMR Spectral Comparisons
  • Aromatic Proton Shifts :
    • Compound 23: δ 6.89 (s, 1H) .
    • Dichloro-dimethoxyphenyl derivative: δ 6.56 (s, 1H; electron-withdrawing Cl and OCH3 de-shield aromatic H) .
    • Phenylethynyl derivative: δ ~7.2–7.5 (conjugation with ethynyl group increases deshielding) .
  • Methyl Groups :
    • Compound 23’s pinacol methyls at δ 1.40 are consistent across derivatives, but substituent-specific methyls (e.g., 2.25 ppm in Compound 23 vs. 3.91 ppm for OCH3 in ) highlight electronic differences .

Stability and Reaction Conditions

  • Compound 23 requires a 48-hour reaction time for synthesis, suggesting slower kinetics compared to simpler derivatives like phenylethynyl analogs (synthesized in 3 days at 100°C) .
  • Steric shielding in TipBpin and Compound 23 enhances air and moisture stability relative to less hindered analogs (e.g., thienyl derivatives in ) .

Preparation Methods

Procedure:

  • Reagents :

    • 2,3,4,5,6-Pentamethylphenyl bromide (1.0 equiv)
    • Bis(pinacolato)diboron (1.2 equiv)
    • Pd(dba)₂ (2 mol%)
    • SPhos ligand (4 mol%)
    • KOAc (3.0 equiv)
    • Anhydrous dioxane (solvent)
  • Conditions :

    • Reaction under argon at 100°C for 18–24 hours.
    • Purification via silica gel chromatography (hexane/ethyl acetate).
  • Yield : 60–75% (reported for analogous substrates).

Key Considerations:

  • The electron-rich nature of the pentamethylphenyl group necessitates bulky ligands (e.g., SPhos) to prevent undesired side reactions.
  • Steric hindrance may reduce reaction efficiency, requiring extended reaction times compared to less-substituted arenes.

Rhodium-Catalyzed C–H Borylation of Pentamethylbenzene

Direct C–H borylation avoids pre-functionalized substrates and offers atom-economical access to arylboronic esters. This method employs a rhodium catalyst to activate the C–H bond of pentamethylbenzene.

Procedure:

  • Reagents :

    • Pentamethylbenzene (1.0 equiv)
    • Pinacolborane (HBpin, 1.5 equiv)
    • [RhCl(COD)]₂ (5 mol%)
    • dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine, 10 mol%)
    • Anhydrous cyclohexane (solvent)
  • Conditions :

    • Reaction at 120°C under 12.5 kbar pressure for 48–60 hours.
    • Workup with MgSO₄ and pinacol to stabilize the boronate ester.
  • Yield : 45–55% (isolated after column chromatography).

Key Considerations:

  • High pressure mitigates steric repulsion between the pentamethylphenyl group and the catalyst.
  • Regioselectivity is enforced by the symmetric substitution pattern of the arene, ensuring a single product.

Deconstruction of Boron Clusters

A non-classical approach involves the deconstruction of icosahedral boron clusters (e.g., nido-B₁₀H₁₃⁻) to generate arylboronic esters. This method leverages the unique reactivity of boron clusters under oxidative conditions.

Procedure:

  • Reagents :

    • nido-B₁₀H₁₃⁻ cluster (1.0 equiv)
    • Pentamethylbenzene (1.2 equiv)
    • Ceric ammonium nitrate (CAN, 20 mol%)
    • Pinacol (2.0 equiv)
    • MgSO₄ (1.0 equiv)
    • Acetonitrile (solvent)
  • Conditions :

    • Reaction at 65°C under aerobic conditions for 60 hours.
    • Filtration through Celite and purification via flash chromatography.
  • Yield : 49% (reported for the target compound).

Key Considerations:

  • The mechanism proceeds through radical intermediates, with CAN facilitating oxidation.
  • Requires specialized boron cluster precursors, limiting scalability compared to other methods.

Comparative Analysis of Methods

Parameter Miyaura Borylation C–H Borylation Cluster Deconstruction
Starting Material Aryl halide Arene Boron cluster
Catalyst Pd/SPhos Rh/dtbp None (radical-mediated)
Reaction Time 18–24 h 48–60 h 60 h
Yield (%) 60–75 45–55 49
Scalability High Moderate Low
Steric Tolerance Moderate High High

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